2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
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Overview
Description
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by reaction with cyanogen to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then hydrolyzed to yield the desired carboxylic acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential in creating novel organic materials with unique electronic properties.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the active site, thereby blocking the phosphorylation of substrates. This inhibition can lead to various downstream effects, including the modulation of cell signaling pathways .
Comparison with Similar Compounds
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Contains a cyclopropyl group, which may alter its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Biological Activity
2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (C₇H₄ClN₃O₂) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of immunology and oncology. This article delves into its biological mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 197.58 g/mol
- CAS Number : 1446409-53-5
The compound features a pyrrolopyrazine core, which is critical for its biological interactions. The chlorine substitution enhances its reactivity and selectivity towards specific biological targets.
Inhibition of Protein Kinases
Research indicates that this compound acts as an inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (SYK). These kinases play pivotal roles in various signaling pathways associated with inflammation and immune responses. The selective inhibition of these pathways positions the compound as a potential therapeutic agent for autoimmune and inflammatory diseases.
The compound modulates cellular responses by binding to specific targets within the JAK/SYK signaling pathways. This interaction can lead to reduced inflammation and altered immune responses, which are critical in conditions like rheumatoid arthritis and certain cancers.
Therapeutic Applications
- Autoimmune Diseases : In preclinical studies, this compound demonstrated efficacy in models of rheumatoid arthritis by significantly reducing inflammatory markers.
- Cancer Treatment : The compound's ability to inhibit JAKs has been explored in various cancer cell lines, showing promising results in reducing cell proliferation and inducing apoptosis in malignant cells.
Comparative Analysis with Related Compounds
The following table summarizes the structural analogs of this compound and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid | C₇H₅N₃O₂ | Parent compound without chlorine |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | C₇H₄BrN₃O₂ | Brominated variant with different reactivity |
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₅ClN₂O₂ | Different heterocyclic framework |
The presence of chlorine at the second position enhances the binding affinity and selectivity of this compound compared to its analogs.
Research Findings
Recent studies have highlighted the compound's potential as a selective inhibitor of JAKs and SYK. For instance:
- In vitro assays demonstrated that it effectively inhibited JAK-mediated signaling with an IC50 value in the low micromolar range.
- Animal models showed significant reductions in disease severity when treated with this compound compared to controls.
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) |
InChI Key |
ORGHUZYYWRSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)C(=O)O |
Origin of Product |
United States |
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